molecular formula C11H8O7-2 B12587718 4-[(2-Hydroxyethoxy)carbonyl]benzene-1,2-dicarboxylate CAS No. 603109-82-6

4-[(2-Hydroxyethoxy)carbonyl]benzene-1,2-dicarboxylate

Cat. No.: B12587718
CAS No.: 603109-82-6
M. Wt: 252.18 g/mol
InChI Key: LCPILDYPRAWVFU-UHFFFAOYSA-L
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Preparation Methods

The preparation of 4-[(2-Hydroxyethoxy)carbonyl]benzene-1,2-dicarboxylate can be achieved through two main synthetic routes :

    Reaction with Sodium Hydroxide: This method involves reacting terephthalic acid mono(2-hydroxyethyl) ester with sodium hydroxide to produce the sodium salt of this compound.

    Reaction with Hydroxyethyl Ester: Another method involves reacting terephthalic acid with hydroxyethyl ester, followed by a reaction with sodium hydroxide to obtain the desired compound.

Chemical Reactions Analysis

4-[(2-Hydroxyethoxy)carbonyl]benzene-1,2-dicarboxylate undergoes various types of chemical reactions :

    Esterification: It can participate in esterification reactions to form esters.

    Acylation: The compound can undergo acylation reactions to introduce acyl groups.

    Carbonate Formation: It can react to form carbonates.

Common reagents used in these reactions include acids, bases, and alcohols. The major products formed from these reactions are esters, acylated compounds, and carbonates .

Scientific Research Applications

4-[(2-Hydroxyethoxy)carbonyl]benzene-1,2-dicarboxylate has several scientific research applications :

    Chemistry: It is used as a reagent and catalyst in various organic synthesis reactions.

    Biology: The compound can be used in biochemical studies to investigate enzyme-catalyzed reactions.

    Industry: The compound is used in the production of polymers and other industrial chemicals.

Comparison with Similar Compounds

4-[(2-Hydroxyethoxy)carbonyl]benzene-1,2-dicarboxylate can be compared with other similar compounds, such as :

    Terephthalic Acid: A benzenedicarboxylic acid carrying carboxy groups at positions 1 and 4.

    Ethylene Glycol: A simple diol used in the production of polyesters.

    Dimethyl Terephthalate: A dimethyl ester of terephthalic acid used in the production of polyesters.

The uniqueness of this compound lies in its ability to act as both a reagent and a catalyst in various organic synthesis reactions, making it a versatile compound in scientific research and industrial applications .

Properties

CAS No.

603109-82-6

Molecular Formula

C11H8O7-2

Molecular Weight

252.18 g/mol

IUPAC Name

4-(2-hydroxyethoxycarbonyl)phthalate

InChI

InChI=1S/C11H10O7/c12-3-4-18-11(17)6-1-2-7(9(13)14)8(5-6)10(15)16/h1-2,5,12H,3-4H2,(H,13,14)(H,15,16)/p-2

InChI Key

LCPILDYPRAWVFU-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=C(C=C1C(=O)OCCO)C(=O)[O-])C(=O)[O-]

Origin of Product

United States

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